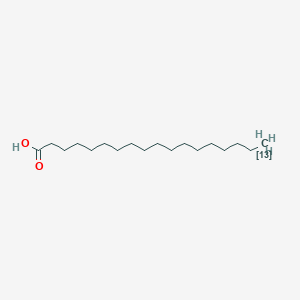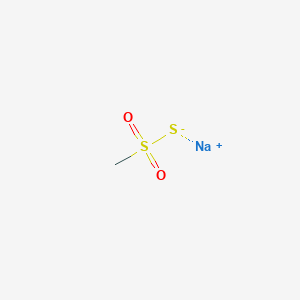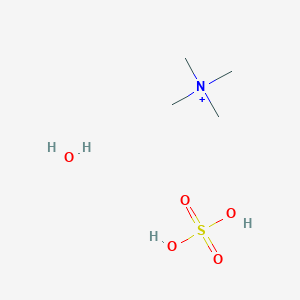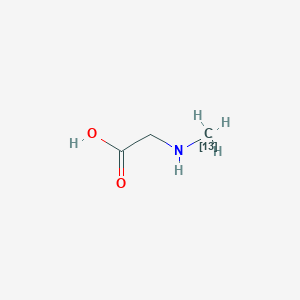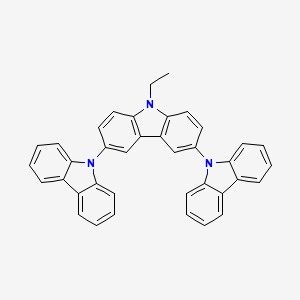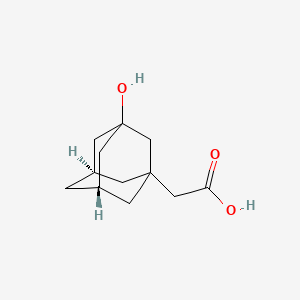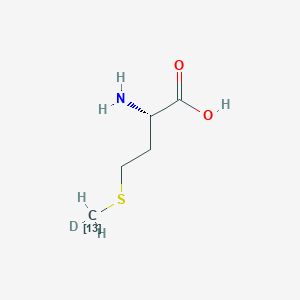
Dodecanoyl-Coenzyme A lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecanoyl-Coenzyme A lithium salt can be synthesized through a series of chemical reactions involving coenzyme A and dodecanoic acid (lauric acid). The synthesis typically involves the activation of lauric acid to form lauroyl chloride, which then reacts with coenzyme A in the presence of a base to form dodecanoyl-coenzyme A. The lithium salt form is obtained by neutralizing the product with lithium hydroxide .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanoyl-Coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanoyl-CoA derivatives.
Reduction: It can be reduced to form dodecanoyl-CoA alcohols.
Substitution: It can undergo substitution reactions to form different acyl-CoA derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various dodecanoyl-CoA derivatives, such as dodecanoyl-CoA alcohols and dodecanoyl-CoA esters, which have different applications in biochemical and industrial processes .
Applications De Recherche Scientifique
Dodecanoyl-Coenzyme A lithium salt has a wide range of scientific research applications, including:
Mécanisme D'action
Dodecanoyl-Coenzyme A lithium salt functions as an acyl group carrier in various biochemical processes. It forms reversible thioester bonds with carbon chains, allowing it to participate in lipid metabolism and biosynthesis. The compound interacts with molecular targets such as acyltransferases and enzymes involved in fatty acid transport and metabolism . The pathways involved include the tricarboxylic acid cycle and fatty acid oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dodecanoyl-coenzyme A lithium salt include:
- Myristoyl coenzyme A lithium salt
- Palmitoyl coenzyme A lithium salt
- Octanoyl coenzyme A lithium salt hydrate
- 2-Butenoyl coenzyme A lithium salt
- Decanoyl coenzyme A monohydrate
- Hexanoyl coenzyme A trilithium salt hydrate
- Oleoyl coenzyme A lithium salt
- Arachidonoyl coenzyme A lithium salt
- Butyryl coenzyme A lithium salt hydrate
- Crotonoyl coenzyme A trilithium salt
Uniqueness
This compound is unique due to its specific chain length (C-12) and its role as an intermediate in lipid metabolism. Its ability to form reversible thioester bonds with carbon chains makes it a versatile compound in biochemical processes. Additionally, its involvement in both lipid biosynthesis and fatty acid transport distinguishes it from other acyl-CoA derivatives .
Propriétés
Formule moléculaire |
C33H57LiN7O17P3S |
|---|---|
Poids moléculaire |
955.8 g/mol |
Nom IUPAC |
lithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] phosphate |
InChI |
InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1/t22-,26-,27-,28+,32-;/m1./s1 |
Clé InChI |
FWNUZMNRIPYTPZ-CDSRRKEDSA-M |
SMILES isomérique |
[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


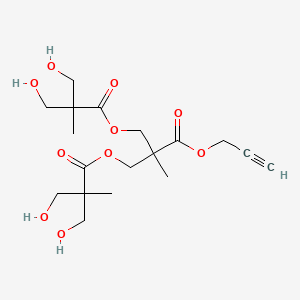

![Benzobicyclon [ISO]](/img/structure/B12058859.png)
